3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a benzofuran ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives. This reaction often involves the use of dehydrating agents such as polyphosphoric acid or sulfuric acid.
Introduction of the Oxane Ring: The oxane ring can be introduced through the reaction of a suitable diol with an appropriate protecting group, followed by cyclization.
Coupling of the Benzofuran and Oxane Rings: The final step involves the coupling of the benzofuran and oxane rings through a urea linkage. This can be achieved by reacting the benzofuran derivative with an isocyanate derivative of the oxane ring under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antimicrobial agent due to the biological activity of the benzofuran scaffold.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The benzofuran ring is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The oxane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,3-dihydro-benzofuran: A simpler benzofuran derivative with similar biological activity.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with anticancer activity.
Uniqueness
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea is unique due to the presence of both the benzofuran and oxane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-12-5-7-19-8-6-12)16-9-11-10-20-14-4-2-1-3-13(11)14/h1-4,11-12H,5-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORXBYSPQVTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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